2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid 2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 925170-38-3
VCID: VC0354560
InChI: InChI=1S/C21H21ClN2O4/c22-18-11-10-14(12-17(18)20(26)23-13-6-2-1-3-7-13)24-19(25)15-8-4-5-9-16(15)21(27)28/h4-5,8-13H,1-3,6-7H2,(H,23,26)(H,24,25)(H,27,28)
SMILES: C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O)Cl
Molecular Formula: C21H21ClN2O4
Molecular Weight: 400.9g/mol

2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid

CAS No.: 925170-38-3

Main Products

VCID: VC0354560

Molecular Formula: C21H21ClN2O4

Molecular Weight: 400.9g/mol

2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid - 925170-38-3

CAS No. 925170-38-3
Product Name 2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid
Molecular Formula C21H21ClN2O4
Molecular Weight 400.9g/mol
IUPAC Name 2-[[4-chloro-3-(cyclohexylcarbamoyl)phenyl]carbamoyl]benzoic acid
Standard InChI InChI=1S/C21H21ClN2O4/c22-18-11-10-14(12-17(18)20(26)23-13-6-2-1-3-7-13)24-19(25)15-8-4-5-9-16(15)21(27)28/h4-5,8-13H,1-3,6-7H2,(H,23,26)(H,24,25)(H,27,28)
Standard InChIKey DCSHTGJDOLNDPF-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O)Cl
Canonical SMILES C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O)Cl
PubChem Compound 17188395
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator